3-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
3-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-7-12-6-13(11-2-1-5-15-8-11)16-17(12)9-10-3-4-10/h1-2,5-6,8,10H,3-4,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEILWMYFFAXEJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound characterized by the presence of a pyridine ring and a pyrazole moiety. Its molecular formula is , and it has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is largely attributed to its structural components:
- Pyridine Ring : This structure is prevalent in numerous bioactive compounds and is known for its interactions with various biological targets, including enzymes and receptors.
- Pyrazole Moiety : Compounds containing pyrazole rings have been associated with a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in treating infections .
- Anticancer Properties : Preliminary studies indicate that derivatives of pyrazole, including this compound, may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The chloromethyl group allows for nucleophilic attacks on enzymes, potentially leading to inhibition of key pathways in diseases such as cancer and inflammation .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound involves assessing its Absorption, Distribution, Metabolism, and Excretion (ADME):
- Absorption : The compound's lipophilicity suggests it may be well absorbed through biological membranes.
- Distribution : Given its structure, it is likely to distribute widely throughout body tissues.
- Metabolism : Metabolic pathways may involve oxidation or conjugation reactions typical for compounds with halogen substituents.
- Excretion : The compound's metabolites are expected to be eliminated via renal pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:
- Anticancer Activity :
- Antimicrobial Studies :
- Enzyme Targeting :
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring: This is the initial step where the pyrazole structure is synthesized.
- Substitution Reactions: Chloromethyl and cyclopropylmethyl groups are introduced to the pyrazole.
- Coupling with Pyridine: The final step involves coupling the pyrazole derivative with a pyridine ring under basic conditions.
These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow reactors and chromatography.
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural features that resemble known bioactive molecules. Research indicates that pyridine derivatives often display:
- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various pathogens.
- Anti-cancer Properties: The presence of chloromethyl and pyrazole moieties may enhance interactions with cancer-related targets.
- Enzyme Inhibition Studies: It can be utilized to study inhibition mechanisms of specific enzymes, contributing to drug discovery efforts.
Biological Research
In biological contexts, this compound can serve as a tool for:
- Receptor Binding Studies: Investigating how it interacts with specific receptors can provide insights into its biological activity.
- Cellular Pathway Analysis: Understanding its role in cellular signaling pathways may help elucidate mechanisms of action for therapeutic applications.
Material Science
The unique chemical structure allows for the exploration of this compound in developing advanced materials, such as:
- Conductive Polymers: Its properties may be harnessed to create materials with specific electrical characteristics.
- Fluorescent Compounds: The compound's fluorescence properties can be exploited in imaging applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of pyridine derivatives, including those similar to 3-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
Research focusing on various cancer cell lines demonstrated that compounds containing pyrazole and pyridine rings could inhibit cell proliferation effectively. The mechanisms involved apoptosis induction and cell cycle arrest .
Case Study 3: Material Development
In material science applications, derivatives of this compound were tested for their conductivity properties. The findings revealed that modifications could lead to enhanced electrical conductivity, making them suitable for electronic applications .
Comparison with Similar Compounds
Structural Analogues from Pyrazole-Pyridine/Pyridazine Families
Several compounds share structural motifs with the target molecule, particularly pyrazole-heterocycle hybrids. Key examples include:
Key Differences and Implications
Substituent Effects: The chloromethyl group in the target compound contrasts with alkoxy (e.g., isopropoxy in 8o) or aryloxy (e.g., 2-fluorophenoxy in 10b) groups in analogues. Chloromethyl enhances electrophilicity for cross-coupling reactions, while alkoxy/aryloxy groups improve solubility and target binding (). Cyclopropylmethyl vs. cyclopropyl: The cyclopropylmethyl group in the target compound may confer greater metabolic stability compared to cyclopropyl-substituted analogues like 8o, which are prone to oxidative metabolism ().
Biological Activity: Compounds such as 8o and 10b are confirmed inhibitors of human dihydroorotate dehydrogenase (DHODH), a therapeutic target in autoimmune diseases (). Berotralstat exemplifies clinical success with a pyrazole-carboxamide scaffold, though its complexity (e.g., trifluoromethyl, cyanophenyl) contrasts with the simpler target molecule ().
Synthetic Accessibility :
- The target compound is synthesized via nucleophilic substitution reactions, similar to methods for 3a-3h in , but requires careful purification due to the reactive chloromethyl group ().
- Analogues like 8o and 10b involve multi-step syntheses with high-temperature coupling (180°C in acetonitrile) and chromatographic purification, indicating higher synthetic complexity ().
Preparation Methods
Cyclization to Form Pyrazole-Pyridine Core
- Starting Material: 3-hydrazinopyridine dihydrochloride is reacted with acrylonitrile in the presence of an alkali metal alkoxide base (e.g., sodium ethoxide) in an aliphatic alcohol solvent (e.g., ethanol).
- Conditions: Temperature range from 25 °C to 100 °C; molar excess of acrylonitrile (1.5 to 2 equivalents) and base (2 to 5 equivalents) is used.
- Outcome: Formation of 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine intermediate.
Oxidation to Aromatic Pyrazole
- Oxidants: Manganese(IV) oxide is preferred; alternatives include potassium ferricyanide(III), copper(I) chloride with oxygen, or iron(III) chloride with oxygen.
- Solvent: Inert solvents such as acetonitrile or dichloromethane.
- Conditions: 25 °C to 100 °C; oxidant used in 2 to 10 fold excess.
- Outcome: Conversion of the dihydro-pyrazole intermediate to 3-(3-amino-1H-pyrazol-1-yl)pyridine.
Conversion of Amino to Chloro Group (Sandmeyer Reaction)
- Reagents: Aqueous hydrochloric acid, sodium nitrite, and copper chloride (CuCl or CuCl2).
- Conditions: Temperature maintained between 0 °C and 25 °C during diazotization and chlorination steps.
- Procedure: The amino-pyrazole is diazotized by sodium nitrite in excess HCl at low temperature to form a diazonium salt, which is then treated with copper chloride to substitute the amino group with chlorine.
- Workup: pH adjustment to 8-10 with aqueous sodium hydroxide, extraction with organic solvent (e.g., toluene or chloroform), and purification by chromatography or crystallization.
- Outcome: Formation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
Introduction of Cyclopropylmethyl Group
- Method: Alkylation of the pyrazole nitrogen (N1-position) with cyclopropylmethyl halides or equivalents.
- Conditions: Typically performed under basic conditions with suitable alkylating agents.
- Outcome: Formation of 1-(cyclopropylmethyl)-3-(3-chloro-1H-pyrazol-1-yl)pyridine.
Chloromethylation at 5-Position of Pyrazole
- Approach: Functionalization of the pyrazole ring at the 5-position by chloromethylation using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
- Conditions: Controlled acidic environment to avoid over-chlorination.
- Outcome: Introduction of the chloromethyl substituent yielding the target compound 3-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization (hydrazinopyridine + acrylonitrile) | Sodium ethoxide in ethanol, 1.5-2 eq acrylonitrile, 2-5 eq base | 25-100 | 70-85 | Excess acrylonitrile and base improve conversion |
| Oxidation to amino-pyrazole | MnO2 in acetonitrile, 2-10 eq oxidant | 25-100 | 65-80 | Manganese(IV) oxide preferred for selectivity |
| Sandmeyer chlorination | HCl (excess), NaNO2 (1.3-2 eq), CuCl (15-30 mol% excess), toluene | 0-25 | 60-75 | Low temperature critical to maintain diazonium stability |
| N1-Alkylation with cyclopropylmethyl halide | Base (e.g., K2CO3), alkyl halide | Room temp | 70-90 | Alkylation regioselectivity controlled by base choice |
| Chloromethylation at 5-position | Chloromethyl methyl ether or formaldehyde + HCl | 0-25 | 50-70 | Acidic conditions carefully controlled to avoid side reactions |
Research Findings and Optimization Notes
- The cyclization route via 3-hydrazinopyridine and acrylonitrile avoids the need for difficult-to-prepare 3-chloropyrazole starting materials, improving overall process efficiency and purity.
- Use of manganese(IV) oxide as an oxidant provides cleaner oxidation with fewer side products compared to other oxidants.
- The Sandmeyer reaction for amino-to-chloro conversion is optimized by maintaining low temperatures and using excess copper chloride to ensure complete conversion without decomposition.
- Alkylation with cyclopropylmethyl halides requires careful base selection to favor N1 substitution without affecting other positions on the pyrazole ring.
- Chloromethylation at the 5-position is sensitive to reaction conditions; mild acidic conditions and controlled reagent addition minimize polysubstitution and degradation.
- Purification steps such as flash chromatography or crystallization are essential to isolate the pure target compound due to close polarity of intermediates.
Q & A
Q. What synthetic methodologies are employed for constructing the pyrazole core in this compound?
The pyrazole core can be synthesized via the Vilsmeier-Haack reaction , a formylation method effective for introducing substituents to pyrazole derivatives. This involves reacting precursors like 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under controlled conditions . Subsequent functionalization (e.g., chloromethylation and cyclopropylmethyl introduction) may use alkylation with chloroalkyl halides or cyclopropylmethyl halides in basic solvents like acetonitrile with K₂CO₃ .
Q. How is the chloromethyl group introduced into the pyrazole ring?
Chloromethylation typically involves nucleophilic substitution or alkylation. For example, reacting a hydroxyl- or amine-substituted pyrazole intermediate with chloromethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) can introduce the chloromethyl group. Similar methods for oxadiazole derivatives highlight the need for stoichiometric precision and temperature control to minimize byproducts .
Q. What analytical techniques confirm the compound’s structure?
- ¹H-NMR : Validates substituent integration (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and chloromethyl at δ 4.0–4.5 ppm) .
- X-ray crystallography : Resolves spatial arrangements, as demonstrated in structural studies of related pyrazole derivatives .
Advanced Research Questions
Q. How do steric effects from the cyclopropylmethyl group influence reactivity?
The rigid cyclopropane ring creates steric hindrance, slowing electrophilic substitutions at adjacent pyrazole positions. Computational models and structural analogs suggest that bulky catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures may be required to overcome these effects .
Q. What strategies mitigate side reactions during chloromethylation?
- Phase-transfer catalysts : Improve reaction efficiency in biphasic systems.
- Low-temperature protocols : Reduce unwanted polymerization or elimination.
- Catalytic selectivity : Fe₂O₃@SiO₂/In₂O₃ enhances regioselectivity in heterocyclic functionalization .
- Purification : Combining filtrates from multiple batches removes impurities, as seen in multi-step syntheses .
Q. Can computational chemistry predict regioselectivity in further reactions?
Density Functional Theory (DFT) models electron density and frontier molecular orbitals to predict reactive sites. For example, X-ray data from structural analogs inform computational inputs, identifying electron-deficient pyridine or pyrazole positions prone to nucleophilic attack .
Contradictions and Methodological Considerations
- Catalytic vs. conventional synthesis : highlights Fe₂O₃@SiO₂/In₂O₃ for greener synthesis, while relies on traditional Vilsmeier-Haack methods. Researchers must balance efficiency, yield, and environmental impact.
- Substituent effects : Fluorophenyl groups in enhance electronic withdrawal, but cyclopropylmethyl’s steric effects may dominate in this compound, requiring tailored reaction designs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
